
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their mutagenic and carcinogenic potential. This compound is of particular interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)nitrosoamino)-1-propanol typically involves the nitrosation of secondary amines with nitrosating agents. One common method is the reaction of 2-amino-1-propanol with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学的研究の応用
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis.
Medicine: Research on this compound helps in understanding the mechanisms of cancer development and potential therapeutic interventions.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products, including pharmaceuticals and cosmetics.
作用機序
The mechanism of action of 2-((2-Hydroxyethyl)nitrosoamino)-1-propanol involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, ultimately leading to carcinogenesis. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis.
類似化合物との比較
Similar Compounds
N-Nitrosodiethanolamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine: Known for its high mutagenic potential.
N-Nitrosodiethylamine: Commonly used in research related to liver carcinogenesis.
Uniqueness
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol is unique due to its specific structure, which includes both a hydroxyl group and a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound for research in various scientific fields.
特性
| 78326-59-7 | |
分子式 |
C5H12N2O3 |
分子量 |
148.16 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-N-(1-hydroxypropan-2-yl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-5(4-9)7(6-10)2-3-8/h5,8-9H,2-4H2,1H3 |
InChIキー |
KBVFODFEGVNTCP-UHFFFAOYSA-N |
正規SMILES |
CC(CO)N(CCO)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)

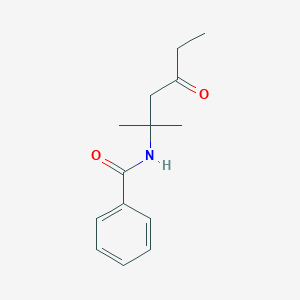
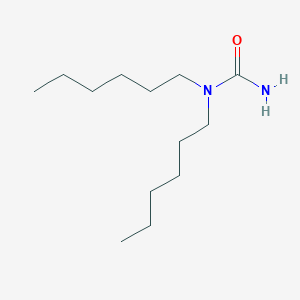
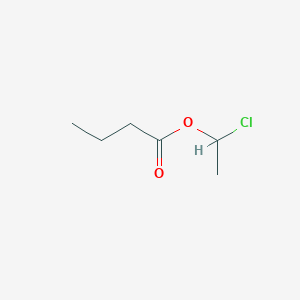

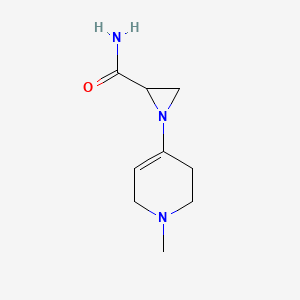
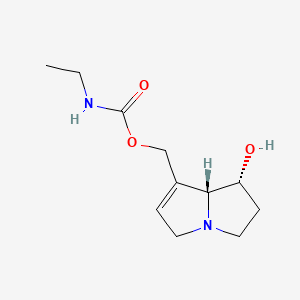
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
